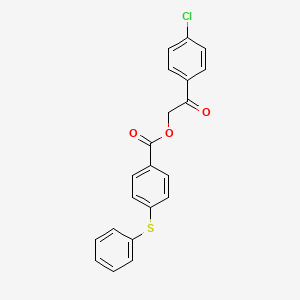
2-(4-Chlorophenyl)-2-oxoethyl 4-(phenylsulfanyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-2-oxoethyl 4-(phenylsulfanyl)benzoate is an organic compound that features a chlorophenyl group, an oxoethyl group, and a phenylsulfanyl benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-(phenylsulfanyl)benzoate typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of 4-chlorophenyl acetic acid. This can be achieved through the chlorination of phenylacetic acid using thionyl chloride (SOCl₂) under reflux conditions.
Esterification: The 4-chlorophenyl acetic acid is then esterified with 4-(phenylsulfanyl)benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethyl group, potentially converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Chlorophenyl)-2-oxoethyl 4-(phenylsulfanyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for probing the activity of enzymes that interact with aromatic and sulfur-containing compounds.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-(phenylsulfanyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl and phenylsulfanyl groups can engage in hydrophobic interactions, while the oxoethyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-2-oxoethyl benzoate: Lacks the phenylsulfanyl group, which may result in different reactivity and biological activity.
2-(4-Methylphenyl)-2-oxoethyl 4-(phenylsulfanyl)benzoate: The methyl group instead of chlorine can alter the compound’s electronic properties and reactivity.
2-(4-Chlorophenyl)-2-oxoethyl 4-(methylsulfanyl)benzoate: The methylsulfanyl group may exhibit different oxidation states compared to the phenylsulfanyl group.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 4-(phenylsulfanyl)benzoate is unique due to the presence of both chlorophenyl and phenylsulfanyl groups. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C21H15ClO3S |
|---|---|
分子量 |
382.9 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)-2-oxoethyl] 4-phenylsulfanylbenzoate |
InChI |
InChI=1S/C21H15ClO3S/c22-17-10-6-15(7-11-17)20(23)14-25-21(24)16-8-12-19(13-9-16)26-18-4-2-1-3-5-18/h1-13H,14H2 |
InChIキー |
AFFZVOIUFMTYRD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



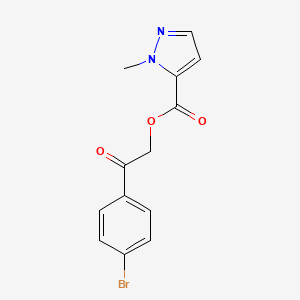
![2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone](/img/structure/B10878699.png)
![methyl [4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B10878704.png)
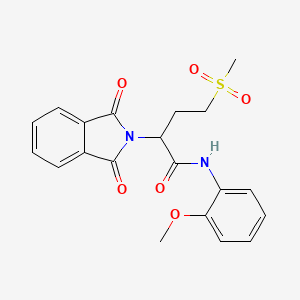
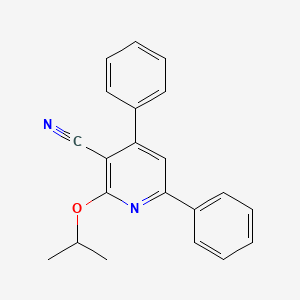
![ethyl 4-[2-[[5-ethyl-4,6-bis(oxidanylidene)-1H-pyrimidin-2-yl]sulfanyl]ethanoylamino]benzoate](/img/structure/B10878725.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B10878726.png)
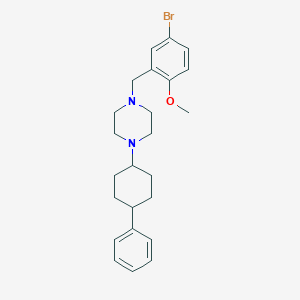
![2-[4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10878738.png)
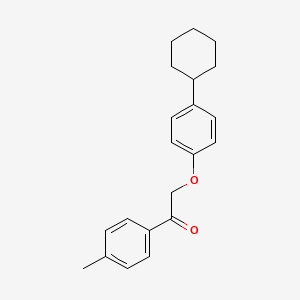
![2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10878752.png)

![2-[5-(4-Nonylphenyl)-1,3,4-oxadiazol-2-YL]phenol](/img/structure/B10878772.png)
